1,1-Diethoxynon-2-yne
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Overview
Description
1,1-Diethoxynon-2-yne is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.3285 g/mol . It is characterized by the presence of an alkyne group and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxynon-2-yne can be synthesized through the reaction of non-2-yne with diethyl ether in the presence of a strong acid catalyst. The reaction typically involves the addition of the ethoxy groups to the alkyne carbon, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxynon-2-yne undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkanes or alkenes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide (NaOEt) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxynon-2-yne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxynon-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic intermediates that can further react to yield diverse products. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: Similar structure but with a shorter carbon chain.
1,1-Diethoxypropane: Similar structure with a three-carbon chain.
1,1-Diethoxybutane: Similar structure with a four-carbon chain.
Uniqueness
1,1-Diethoxynon-2-yne is unique due to its longer carbon chain and the presence of an alkyne group, which imparts distinct reactivity compared to its shorter-chain analogs. The combination of the alkyne and ethoxy groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
1,1-diethoxynon-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZXECZOXGVVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016574 |
Source
|
Record name | 2-Nonyn-1-al diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79496-57-4 |
Source
|
Record name | 2-Nonyn-1-al diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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